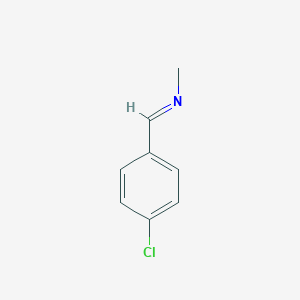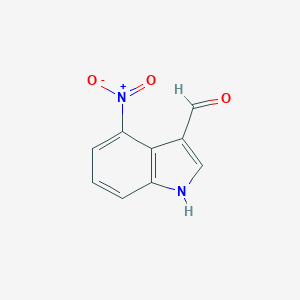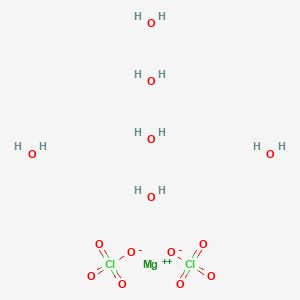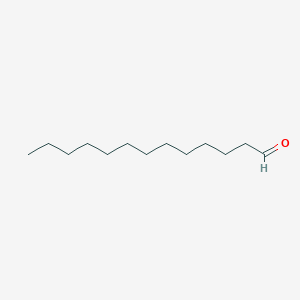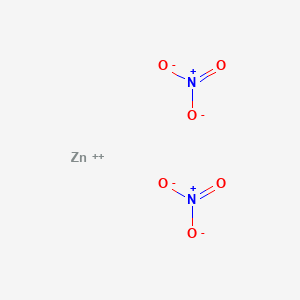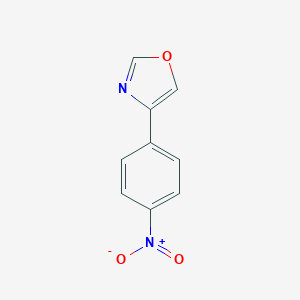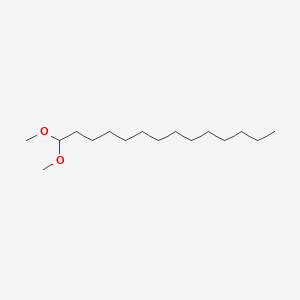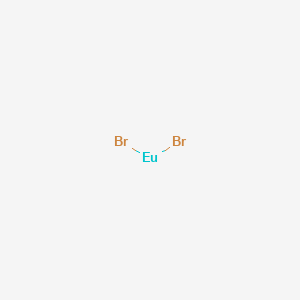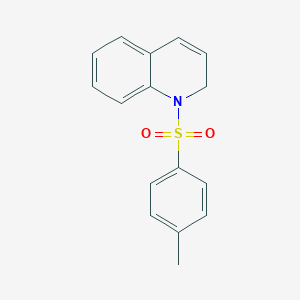
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- is a chemical compound that belongs to the class of quinolines. It is widely used in scientific research applications due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- is not well understood. However, it is believed to act as a chelating agent and form stable complexes with metal ions. These metal complexes are then used as catalysts in various chemical reactions.
Effets Biochimiques Et Physiologiques
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- has no known biochemical or physiological effects. It is not used as a drug and is only used in scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, it has some limitations. It is not very soluble in water and requires the use of organic solvents for its use in lab experiments.
Orientations Futures
There are several future directions for the use of quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- in scientific research. It can be used in the synthesis of new metal complexes for catalysis and in the synthesis of new biologically active compounds. It can also be used in the development of new materials for various applications. Further research is needed to fully understand the mechanism of action of quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- and its potential applications in scientific research.
Méthodes De Synthèse
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- can be synthesized by the reaction of p-toluenesulfonyl chloride with 2-methyl-4-quinolone in the presence of a base. The reaction yields quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- as a white crystalline solid.
Applications De Recherche Scientifique
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- is widely used in scientific research applications due to its unique properties. It is used as a ligand in the synthesis of metal complexes for catalysis and as a precursor for the synthesis of other quinoline derivatives. It is also used in the synthesis of various biologically active compounds such as antitumor agents, antimalarial agents, and antiviral agents.
Propriétés
Numéro CAS |
13268-54-7 |
|---|---|
Nom du produit |
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- |
Formule moléculaire |
C16H15NO2S |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-2H-quinoline |
InChI |
InChI=1S/C16H15NO2S/c1-13-8-10-15(11-9-13)20(18,19)17-12-4-6-14-5-2-3-7-16(14)17/h2-11H,12H2,1H3 |
Clé InChI |
NVYNAVAAFURMOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=CC=CC=C32 |
Autres numéros CAS |
13268-54-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)


